molecular formula C22H16ClN3O4S B2663145 methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate CAS No. 1105223-41-3

methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2663145
CAS No.: 1105223-41-3
M. Wt: 453.9
InChI Key: QYJQHFFWQDBKQW-UHFFFAOYSA-N
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Description

Methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core. Key structural elements include:

  • A 4-chlorophenyl group at position 7 of the thienopyrimidinone ring.
  • An acetyl linker connecting the pyrimidinone nitrogen to a para-substituted methyl benzoate moiety.

Properties

IUPAC Name

methyl 4-[[2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-30-22(29)14-4-8-16(9-5-14)25-18(27)10-26-12-24-19-17(11-31-20(19)21(26)28)13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJQHFFWQDBKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst.

    Acetylation: The acetyl group is added through an acetylation reaction, often using acetic anhydride in the presence of a base like pyridine.

    Formation of the Benzoate Ester: The final step involves esterification, where the benzoic acid derivative reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as advanced purification techniques like recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrimidine core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydroxyl or alkyl groups replacing carbonyl functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Research indicates that compounds related to methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .
  • Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Compounds within this chemical class have been investigated for their anti-inflammatory properties, showing promise in reducing inflammation in animal models .

Case Studies and Research Findings

  • Anticancer Studies : A study published in PubMed highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in inhibiting cell growth in various cancer lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell cycle progression .
  • Antimicrobial Testing : Research conducted on related compounds demonstrated effective inhibition of bacterial growth in vitro, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest potential applications in developing new antibiotics .
  • Anti-inflammatory Mechanisms : Experimental models have shown that these compounds can significantly reduce markers of inflammation, such as cytokines and prostaglandins, indicating their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The thienopyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Structural Differences and Similarities

The compound is compared to three analogues (Table 1):

Table 1: Structural Comparison

Compound Name Core Structure Position 7 Substituent Ester Group Key Modifications
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl Methyl benzoate (para) Acetyl-amino linker
Ethyl 2-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate (CAS 61261-98-1) Thieno[3,2-d]pyrimidin-4-one Phenyl Ethyl benzoate (ortho) Ethyl ester, ortho substitution
Methyl 4-[({[3-(4-chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate Hexahydrobenzothieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl Methyl benzoate (para) Sulfanyl linker, saturated ring

Key Observations :

  • Substituent Position : The target compound’s para-substituted methyl benzoate contrasts with the ortho-substituted ethyl ester in , which may alter steric effects and solubility.
  • Linker Groups : The sulfanyl group in versus the acetyl linker in the target compound could influence electronic properties and binding affinity.

Spectroscopic Data :

  • 1H NMR : The target compound’s methyl ester (δ ~3.72 ppm, singlet) aligns with similar esters in (δ 3.88 ppm). The 4-chlorophenyl group’s aromatic protons would appear as a distinct multiplet near δ 7.4–7.6 ppm.
  • MS : The molecular ion peak for the target compound (theoretical [M+H]+) would differ from ’s observed m/z 653 due to structural variations in substituents .

Lipophilicity and Solubility :

  • The methyl ester (target) versus ethyl ester () may reduce metabolic stability but increase aqueous solubility.

Bioactivity :

  • Thienopyrimidinones are associated with kinase inhibition (e.g., EGFR, VEGFR). The hexahydro variant in might exhibit altered binding due to ring saturation, while the sulfanyl linker could modulate electron distribution .
  • The ortho-substituted ethyl ester in may sterically hinder target engagement compared to the para-substituted analogue .

Biological Activity

Methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antagonist at the melanin-concentrating hormone receptor 1 (MCHR1). This receptor plays a significant role in regulating appetite and energy homeostasis, making this compound a potential candidate for treating metabolic disorders and obesity.

Chemical Structure and Properties

The compound features a thienopyrimidine core , which is known for its biological activity. Its structure includes:

  • A methyl ester functional group
  • An acetylamino moiety
  • A chlorophenyl substituent

The molecular formula is C23H20ClN3O5SC_{23}H_{20}ClN_{3}O_{5}S with a molecular weight of approximately 485.9 g/mol .

This compound acts primarily as an antagonist at MCHR1. This interaction is crucial for modulating physiological processes such as:

  • Appetite regulation
  • Energy balance
  • Potential implications in obesity treatment

Biological Activity and Research Findings

1. Antagonistic Activity:
Research indicates that this compound exhibits significant antagonistic effects on MCHR1. The inhibition of this receptor can lead to decreased appetite and increased energy expenditure, making it a target for obesity management.

2. Synthesis and Derivatives:
The synthesis of this compound involves multiple steps that allow for the incorporation of various functional groups, enhancing its versatility in medicinal applications. Related compounds have shown promising results in various biological assays, indicating a potential for broader therapeutic applications beyond appetite regulation .

3. Case Studies:
Several studies have focused on the biological activity of thienopyrimidine derivatives:

  • A study evaluated the anticonvulsant activity of similar thienopyrimidine derivatives, revealing that modifications to the core structure can significantly impact their pharmacological properties .
  • Another investigation highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives, suggesting that structural variations can lead to enhanced cytotoxicity against cancer cell lines .

Comparative Analysis of Biological Activities

CompoundBiological ActivityMechanism
This compoundAntagonist at MCHR1Appetite suppression
Thienopyrimidine Derivative AAnticonvulsantModulation of neurotransmitter release
Thienopyrimidine Derivative BAnticancerInduction of apoptosis in cancer cells

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate?

Answer:

  • Stepwise Synthesis : Begin with the preparation of the thieno[3,2-d]pyrimidinone core via cyclization of substituted thioureas or via coupling reactions (e.g., Suzuki-Miyaura for aryl chlorophenyl groups) .
  • Protection Strategies : Use tert-butyl or benzyl groups to protect reactive amines during intermediate steps, as demonstrated in analogous pyrimidine syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) to isolate intermediates and final products .

Q. How can researchers validate the structural integrity and purity of this compound?

Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl at C7, acetyl linkage) by comparing chemical shifts to analogs (δ ~7.3–8.2 ppm for aromatic protons) .
    • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with theoretical m/z values within 3 ppm error .
  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve ≥95% purity, with UV detection at 254 nm .

Q. What experimental approaches are suitable for evaluating solubility and stability under physiological conditions?

Answer:

  • Shake-Flask Method : Measure equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by HPLC quantification .
  • Stability Profiling : Incubate the compound in liver microsomes or plasma at 37°C, and monitor degradation via LC-MS over 24 hours .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Answer:

  • Enzyme Inhibition Assays : Test against USP7 (a deubiquitinase) using fluorogenic substrates (e.g., Ub-AMC) at varying concentrations (1–100 µM) to determine IC₅₀ values .
  • Cell Viability Assays : Use cancer cell lines (e.g., HCT116 or HEK293) with MTT or resazurin-based protocols, comparing dose-response curves to controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with fluorophenyl or methyl groups) to assess electronic effects on enzyme binding .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with USP7’s catalytic domain (PDB: 5NGE), focusing on hydrogen bonding with Cys223 and hydrophobic pockets .

Q. What methodologies are critical for assessing pharmacokinetic properties in preclinical models?

Answer:

  • ADME Profiling :
    • Microsomal Stability : Incubate with rat/human liver microsomes; quantify parent compound loss via LC-MS/MS .
    • Plasma Protein Binding : Use equilibrium dialysis to determine fraction unbound (%Fu) .
  • In Vivo PK : Administer intravenously/orally to rodents, collect plasma samples at timed intervals, and calculate AUC, t₁/₂, and bioavailability .

Q. How should researchers address contradictory data in biological efficacy across studies?

Answer:

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell line passage number, serum concentration) from conflicting studies .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity if IC₅₀ values from fluorogenic assays are disputed) .

Q. What strategies enhance solubility for in vivo applications without compromising activity?

Answer:

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the benzoate moiety to improve aqueous solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles to encapsulate the compound, assessing release kinetics via dialysis .

Q. How can environmental impact studies be structured for this compound?

Answer:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge over 28 days .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (OECD 201) .

Q. What multi-omics approaches are suitable for identifying off-target effects?

Answer:

  • Proteomics : Perform SILAC-based mass spectrometry to quantify protein expression changes in treated vs. untreated cells .
  • Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., NF-κB or p53) post-treatment .

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